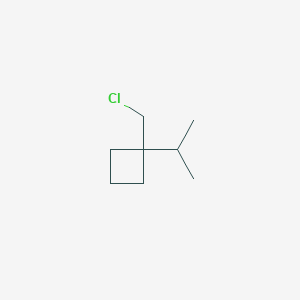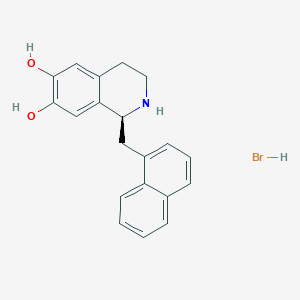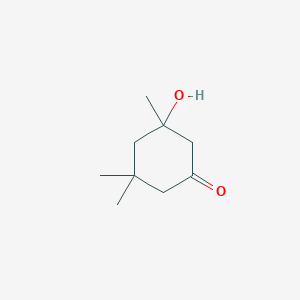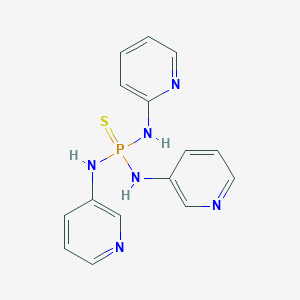
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is an organoboron compound with the molecular formula C12H18BNO3. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a styryl group attached to a boronate ester, which imparts unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a boronate ester linkage between the styryl group and the diethanolamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the styryl group to ethyl or other alkyl groups.
Substitution: The boronate ester can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkylated derivatives of the original compound.
Substitution: Various substituted boronate esters.
科学的研究の応用
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate involves its ability to form stable boronate esters with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds. The styryl group enhances the reactivity of the boronate ester, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- Styrylboronic acid
- Diethanolamine boronate
- Phenylboronic acid
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is unique due to its combination of a styryl group and a boronate ester. This combination imparts distinct reactivity and properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions.
特性
分子式 |
C12H18BNO3 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethoxy-[(E)-2-phenylethenyl]borinic acid |
InChI |
InChI=1S/C12H18BNO3/c15-10-8-14-9-11-17-13(16)7-6-12-4-2-1-3-5-12/h1-7,14-16H,8-11H2/b7-6+ |
InChIキー |
ULGJQOMDADPXMJ-VOTSOKGWSA-N |
異性体SMILES |
B(/C=C/C1=CC=CC=C1)(O)OCCNCCO |
正規SMILES |
B(C=CC1=CC=CC=C1)(O)OCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)






![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)


